2-Methoxy-5-piperazin-1-yl-phenol

Description

BenchChem offers high-quality 2-Methoxy-5-piperazin-1-yl-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-piperazin-1-yl-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

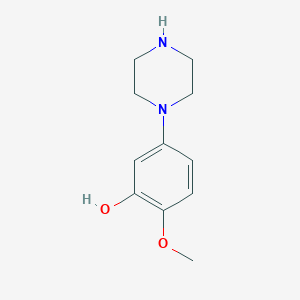

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-11-3-2-9(8-10(11)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEITXSUTZNDIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595387 | |

| Record name | 2-Methoxy-5-(piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180698-25-3 | |

| Record name | 2-Methoxy-5-(1-piperazinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180698-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-piperazin-1-yl-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxy-5-piperazin-1-yl-phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-piperazin-1-yl-phenol is a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its chemical architecture, featuring a phenol, a methoxy group, and a piperazine moiety, suggests a potential for diverse biological activities. The versatile piperazine ring, in particular, is a common scaffold in numerous approved drugs, valued for its ability to be modified to fine-tune pharmacological and pharmacokinetic properties.[1] This guide provides an in-depth analysis of the core physicochemical properties of 2-Methoxy-5-piperazin-1-yl-phenol, offering both predicted data and detailed experimental protocols for their empirical determination. Understanding these properties is a critical prerequisite for any drug development program, as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its safety profile.[2]

Molecular and Physicochemical Profile

A foundational understanding of a compound's identity and basic physical characteristics is the first step in its evaluation as a potential drug candidate.

| Property | Value | Source(s) |

| IUPAC Name | 2-Methoxy-5-(piperazin-1-yl)phenol | [3] |

| CAS Number | 180698-25-3 | [3][4][5] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [3][4][5] |

| Molecular Weight | 208.26 g/mol | [4] |

| Canonical SMILES | COC1=C(C=C(C=C1)N2CCNCC2)O | [6] |

| Predicted Boiling Point | 407.0 ± 45.0 °C | [7] |

| Predicted Density | 1.155 ± 0.06 g/cm³ | [7] |

| Predicted pKa | 10.34 ± 0.10 | [7] |

| Predicted XlogP | 1.0 | [6] |

Note: The boiling point, density, pKa, and XlogP values are computationally predicted and await experimental verification.

The Critical Role of Physicochemical Properties in Drug Development

The journey of a molecule from a laboratory curiosity to a therapeutic agent is heavily dictated by its physicochemical properties. For a compound like 2-Methoxy-5-piperazin-1-yl-phenol, which contains both acidic (phenolic hydroxyl) and basic (piperazine nitrogens) centers, these properties are particularly nuanced.

The solubility of a drug candidate is a primary determinant of its bioavailability after oral administration. Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, limiting the drug's efficacy.[8] The presence of the polar phenol and piperazine groups in 2-Methoxy-5-piperazin-1-yl-phenol suggests a degree of aqueous solubility, but the overall lipophilicity of the molecule will create a balancing act.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a drug's ability to cross biological membranes. Arylpiperazine derivatives with favorable lipophilicity are more likely to be absorbed and distributed to their target tissues.[9][10] However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicities.[8]

The ionization state of a molecule, determined by its pKa value(s), is crucial for its behavior in different physiological compartments, which have varying pH. As a diprotic base (piperazine) and a weak acid (phenol), 2-Methoxy-5-piperazin-1-yl-phenol will exist as a mixture of neutral and charged species at physiological pH. This will influence its solubility, permeability, and binding to its biological target.[11]

The melting point is an important indicator of a compound's purity and the stability of its crystal lattice. A sharp melting point is often indicative of a high degree of purity.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-Methoxy-5-piperazin-1-yl-phenol.

Melting Point Determination

The capillary melting point method is a straightforward and reliable technique for determining the melting range of a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the sample of 2-Methoxy-5-piperazin-1-yl-phenol is completely dry and finely powdered.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet is observed and the temperature at which the entire sample has melted. This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Solution Preparation: Add an excess amount of solid 2-Methoxy-5-piperazin-1-yl-phenol to a known volume of purified water (or a relevant buffer solution) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds. Given that 2-Methoxy-5-piperazin-1-yl-phenol has both acidic and basic centers, this method can elucidate its multiple pKa values.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of 2-Methoxy-5-piperazin-1-yl-phenol in a known volume of deionized water, potentially with a small amount of a co-solvent if solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic piperazine nitrogens. Subsequently, titrate a separate sample with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic phenolic hydroxyl group.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points.

Caption: Pathway for pKa Determination.

logP Determination (Shake-Flask Method)

The shake-flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of 2-Methoxy-5-piperazin-1-yl-phenol in one of the phases. Add a known volume of the second phase to create a biphasic system.

-

Equilibration: Shake the mixture for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion

The physicochemical properties of 2-Methoxy-5-piperazin-1-yl-phenol are fundamental to its potential as a drug candidate. While computational predictions provide valuable initial insights, experimental determination of these properties is essential for accurate assessment and informed decision-making in a drug discovery program. The protocols outlined in this guide provide a robust framework for obtaining reliable experimental data. A thorough understanding of the interplay between the phenolic, methoxy, and piperazine moieties will be critical in optimizing the ADME and safety profiles of this and related compounds, ultimately paving the way for the development of novel and effective therapeutics.

References

-

ACS Publications. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. [Link]

-

PMC - PubMed Central. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. [Link]

-

ACS Publications. Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. [Link]

-

ResearchGate. Evaluation of arylpiperazines from an internal compound library: broad-spectrum antimicrobial activity and favorable pharmacokin. [Link]

-

ResearchGate. Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. [Link]

-

PMC - PubMed Central. Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media. [Link]

-

PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

-

PubMed. (2024). Phenol (bio)isosteres in drug design and development. [Link]

-

Appchem. (n.d.). 2-METHOXY-5-PIPERAZIN-1-YL-PHENOL. [Link]

-

Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. (2025). [Link]

-

ResearchGate. (2024). Phenol (bio)isosteres in drug design and development. [Link]

-

PubChemLite. (n.d.). 2-methoxy-5-piperazin-1-yl-phenol (C11H16N2O2). [Link]

-

PMC - PubMed Central. (2025). ADME Properties in Drug Delivery. [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives [pubmed.ncbi.nlm.nih.gov]

- 2. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. 180698-25-3 | 2-Methoxy-5-(piperazin-1-yl)phenol - Moldb [moldb.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - 2-methoxy-5-piperazin-1-yl-phenol (C11H16N2O2) [pubchemlite.lcsb.uni.lu]

- 7. 2-METHOXY-5-PIPERAZIN-1-YL-PHENOL | 180698-25-3 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 2-Methoxy-5-piperazin-1-yl-phenol in Common Laboratory Solvents

Introduction

In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from its formulation and bioavailability to its toxicological profile. This technical guide provides a detailed exploration of the solubility of 2-Methoxy-5-piperazin-1-yl-phenol, a molecule of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the solubility of this compound. By examining its structural attributes and the nature of common laboratory solvents, we can predict and rationalize its solubility behavior. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for the empirical determination of its solubility, ensuring that theoretical predictions can be rigorously tested and validated in the laboratory. The overarching goal is to equip the scientific community with the knowledge and tools necessary to effectively work with 2-Methoxy-5-piperazin-1-yl-phenol and similar chemical entities.

Physicochemical Properties of 2-Methoxy-5-piperazin-1-yl-phenol

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The key physicochemical parameters of 2-Methoxy-5-piperazin-1-yl-phenol are summarized in the table below. These values, both experimentally derived and computationally predicted, form the basis for understanding its interactions with various solvents.

| Property | Value | Source |

| CAS Number | 180698-25-3 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Predicted pKa | 10.34 ± 0.10 | [3] |

| Predicted XlogP | 1.0 | [4] |

| Predicted Boiling Point | 407.0 ± 45.0 °C | [3] |

| Predicted Density | 1.155 ± 0.06 g/cm³ | [3] |

The predicted pKa of 10.34 is attributed to the weakly acidic nature of the phenolic hydroxyl group.[5] The predicted XlogP of 1.0 suggests that the molecule has a relatively balanced hydrophilic-lipophilic character.

Predicted Solubility Profile

The solubility of 2-Methoxy-5-piperazin-1-yl-phenol is governed by the interplay of its three primary functional groups: the phenolic hydroxyl group, the methoxy group, and the piperazine ring. The phenol and piperazine moieties can act as both hydrogen bond donors and acceptors, while the methoxy group primarily acts as a hydrogen bond acceptor.[6] The presence of these functional groups suggests a nuanced solubility profile across solvents of varying polarities.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The polar phenol and piperazine groups can hydrogen bond with water, but the aromatic ring and alkyl chain of the piperazine are hydrophobic. Solubility is expected to be pH-dependent. |

| Methanol | Polar Protic | Soluble | Methanol is a polar protic solvent that can effectively solvate the molecule through hydrogen bonding with the phenol and piperazine groups. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should lead to good solubility. |

| Isopropanol | Polar Protic | Moderately Soluble | The increased alkyl character of isopropanol compared to methanol and ethanol may slightly reduce its ability to solvate the polar functional groups. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | As a polar aprotic solvent, acetonitrile can accept hydrogen bonds but cannot donate them. This will allow for some interaction with the phenol and piperazine groups, but likely less effective solvation than protic solvents. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, which should facilitate the dissolution of the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The nonpolar nature of DCM will not effectively solvate the polar phenol and piperazine functionalities. |

| Toluene | Nonpolar | Sparingly Soluble | Similar to DCM, the nonpolar aromatic nature of toluene is not well-suited to dissolve a molecule with significant polar character. |

| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic solvent, hexane will have very limited interaction with the polar functional groups of the molecule. |

Causality Behind Predicted Solubility

-

Polar Protic Solvents: Water, methanol, and ethanol are expected to be effective solvents due to their ability to engage in hydrogen bonding with both the hydroxyl group of the phenol and the amine groups of the piperazine.[5][7] The basic nitrogen atoms of the piperazine ring can also be protonated in acidic aqueous solutions, which would significantly increase aqueous solubility. Conversely, in basic aqueous solutions, the phenolic proton can be removed, forming a phenoxide salt, which would also enhance aqueous solubility.

-

Polar Aprotic Solvents: Solvents like DMF and DMSO are excellent hydrogen bond acceptors and are highly polar, allowing them to effectively solvate the polar regions of the molecule. Acetonitrile, while polar, is a weaker hydrogen bond acceptor, which may result in slightly lower solubility compared to DMF and DMSO.

-

Nonpolar Solvents: Dichloromethane, toluene, and hexane lack the ability to form strong interactions with the polar functional groups of 2-Methoxy-5-piperazin-1-yl-phenol, leading to predicted poor solubility. The hydrophobic aromatic ring of the molecule will have some affinity for aromatic solvents like toluene, but this is unlikely to overcome the unfavorable interactions with the polar moieties.

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] The following protocol provides a detailed, step-by-step methodology for its implementation.

Materials and Equipment

-

2-Methoxy-5-piperazin-1-yl-phenol (solid)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL)

-

Analytical balance

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Procedure

-

Preparation of the Test System:

-

Add an excess amount of solid 2-Methoxy-5-piperazin-1-yl-phenol to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9][10] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of 2-Methoxy-5-piperazin-1-yl-phenol of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for 2-Methoxy-5-piperazin-1-yl-phenol based on the desired application.

Caption: Solvent selection workflow for 2-Methoxy-5-piperazin-1-yl-phenol.

References

-

Wikipedia. (n.d.). Phenol ether. Retrieved January 12, 2026, from [Link].

-

Wikipedia. (n.d.). Piperazine. Retrieved January 12, 2026, from [Link].

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 12, 2026, from [Link].

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved January 12, 2026, from [Link].

-

PubChem. (n.d.). Piperazine. Retrieved January 12, 2026, from [Link].

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved January 12, 2026, from [Link].

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 12, 2026, from [Link].

-

Solubility of Things. (n.d.). Piperazine. Retrieved January 12, 2026, from [Link].

-

ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved January 12, 2026, from [Link].

-

MassiveBio. (2026, January 11). Phenol. Retrieved January 12, 2026, from [Link].

-

Taylor & Francis Online. (n.d.). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Retrieved January 12, 2026, from [Link].

-

SlideShare. (n.d.). Phenols and phenolic ethers. Retrieved January 12, 2026, from [Link].

-

PubChemLite. (n.d.). 2-methoxy-5-piperazin-1-yl-phenol (C11H16N2O2). Retrieved January 12, 2026, from [Link].

-

SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved January 12, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Retrieved January 12, 2026, from [Link].

-

MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved January 12, 2026, from [Link].

Sources

- 1. 180698-25-3 | 2-Methoxy-5-(piperazin-1-yl)phenol - Moldb [moldb.com]

- 2. scbt.com [scbt.com]

- 3. 2-METHOXY-5-PIPERAZIN-1-YL-PHENOL | 180698-25-3 [amp.chemicalbook.com]

- 4. PubChemLite - 2-methoxy-5-piperazin-1-yl-phenol (C11H16N2O2) [pubchemlite.lcsb.uni.lu]

- 5. massivebio.com [massivebio.com]

- 6. Phenol ether - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

Introduction: The Significance of 2-Methoxy-5-piperazin-1-yl-phenol in Research and Development

An In-Depth Technical Guide to the Stability and Storage of 2-Methoxy-5-piperazin-1-yl-phenol

2-Methoxy-5-piperazin-1-yl-phenol, identified by its CAS number 180698-25-3, is a heterocyclic organic compound featuring a substituted phenol ring linked to a piperazine moiety.[1][2] This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery. The piperazine ring is a common scaffold in many biologically active compounds, prized for its ability to be modified to tune pharmacological activity, bioavailability, and pharmacokinetic profiles.[3] Similarly, the phenolic group can play a crucial role in receptor binding and antioxidant activity. As with any promising research compound or pharmaceutical intermediate, a thorough understanding of its chemical stability is paramount to ensure the integrity of experimental data, define appropriate storage conditions, and establish a foundation for future formulation development.

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-5-piperazin-1-yl-phenol. We will delve into the theoretical underpinnings of its stability based on its constituent functional groups, propose likely degradation pathways, and provide detailed, field-proven protocols for conducting stability and forced degradation studies in accordance with international guidelines.

Part 1: Understanding the Inherent Stability Profile

The stability of 2-Methoxy-5-piperazin-1-yl-phenol is governed by the chemical reactivity of its two primary functional groups: the substituted phenol and the piperazine ring. The interplay between these groups dictates the compound's susceptibility to various environmental factors.

The Phenolic Moiety: A Target for Oxidation

Phenolic compounds are well-known for their susceptibility to oxidative degradation.[4] The hydroxyl group on the aromatic ring is electron-donating, making the ring susceptible to attack by oxidizing agents, including atmospheric oxygen. This process is often accelerated by exposure to light (photodegradation), elevated temperatures, and high pH conditions.[5][6][7]

The primary oxidative degradation pathway for phenols involves the formation of a phenoxyl radical, which can then be converted into benzoquinone derivatives.[8] These quinone-type compounds are often colored, meaning that a change in the color of a solid sample or solution of 2-Methoxy-5-piperazin-1-yl-phenol upon storage can be a primary indicator of oxidative degradation.

The Piperazine Moiety: Susceptibility to Oxidation and pH-Dependent Degradation

The piperazine ring, particularly when substituted with an aromatic group (a phenylpiperazine derivative), also presents stability challenges. The nitrogen atoms in the piperazine ring are nucleophilic and can be susceptible to oxidation, potentially forming N-oxides. Studies on synthetic piperazines have shown that phenyl piperazines can be less stable than their benzyl counterparts, and that storage at room temperature should be avoided due to detrimental impacts on stability.[9]

Furthermore, as a weak base, the piperazine moiety's stability can be highly dependent on pH.[10] In aqueous solutions, hydrolysis of bonds adjacent to the piperazine ring can occur, especially at non-optimal pH values.[11][12] For this reason, maintaining an appropriate pH with a suitable buffer system is critical when handling this compound in solution.

Part 2: Potential Degradation Pathways

Based on the reactivity of the phenolic and piperazine groups, we can postulate several key degradation pathways for 2-Methoxy-5-piperazin-1-yl-phenol. Identifying these potential pathways is crucial for designing effective stability-indicating analytical methods.

Caption: Proposed degradation pathways for 2-Methoxy-5-piperazin-1-yl-phenol under various stress conditions.

Part 3: Recommended Storage Conditions

Based on the chemical nature of the compound, the following storage conditions are recommended to ensure its long-term stability:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or below | Minimizes rates of both oxidative and thermal degradation. Studies on similar piperazine derivatives show significant degradation at refrigerated and room temperatures over time.[9] |

| Light | Protect from light (use amber vials or store in the dark) | The phenolic ring is susceptible to photo-oxidation, which can lead to the formation of colored degradants.[10] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidation of the phenol and piperazine moieties by atmospheric oxygen. |

| Container | Tightly sealed, well-closed containers | Prevents exposure to moisture and atmospheric oxygen. |

For solutions, it is highly recommended to use freshly prepared solutions for experiments. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles. The pH of the solution should be controlled with a suitable buffer system, as the stability of piperazine derivatives can be highly pH-dependent.[10]

Part 4: Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. The following protocols are based on the principles outlined in the ICH Q1A(R2) guidelines.[13][14]

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Workflow for Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and pathways.[15][16]

Objective: To generate degradation products for the development of a stability-indicating method and to understand the compound's vulnerabilities.

Materials:

-

2-Methoxy-5-piperazin-1-yl-phenol

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated oven and photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl, potentially with heating (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH, potentially with heating.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 70°C) for a specified period. Also, test a solution of the compound under the same conditions.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using the developed stability-indicating HPLC method.

Protocol for Long-Term Stability Study (ICH Q1A)

Objective: To establish a re-test period for the compound under recommended storage conditions.

Procedure:

-

Use at least three primary batches of 2-Methoxy-5-piperazin-1-yl-phenol manufactured by a consistent process.[13]

-

Store the samples under the recommended long-term storage conditions (-20°C ± 5°C, protected from light).

-

Test the samples at regular intervals. A typical schedule would be: 0, 3, 6, 9, 12, 18, 24, and 36 months.[13]

-

At each time point, analyze the samples for:

-

Appearance (color, physical state)

-

Assay (potency of the active substance)

-

Purity (quantification of any degradation products)

-

Conclusion

2-Methoxy-5-piperazin-1-yl-phenol is a compound with significant potential, but its utility is intrinsically linked to its stability. The presence of both a phenolic hydroxyl group and a piperazine ring makes it susceptible to oxidative, photolytic, and pH-dependent degradation. Strict adherence to recommended storage conditions—low temperature, protection from light, and an inert atmosphere—is critical for preserving its integrity. The implementation of systematic stability studies, guided by ICH principles and robust analytical methodology, is not merely a regulatory formality but a cornerstone of scientific rigor, ensuring the reliability and reproducibility of research and development outcomes.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Nowak, K., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Karlin, K. D., et al. (2013). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. [Link]

-

Appchem. 2-METHOXY-5-PIPERAZIN-1-YL-PHENOL | 180698-25-3. [Link]

-

Lukesh, S., et al. (2009). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Industrial & Engineering Chemistry Research. [Link]

-

Thitilertdecha, N., et al. (2022). Stability in total phenolic compounds of the ethanolic extract under various conditions. Molecules. [Link]

-

Cejudo-Bastante, C., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules. [Link]

-

Lachowicz, S., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules. [Link]

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

-

Perego, R., Sekules, G., & Guadagnini, G. (1967). [Stability of N,N'-di(a-(1-naphthyl)propionyloxy-2-ethyl)piperazine. I. Velocity of Hydrolysis in Aqueous Solution]. Il Farmaco; edizione pratica. [Link]

-

Alsante, K. M., et al. (2014). Forced degradation studies: A critical lens into pharmaceutical stability. LCGC North America. [Link]

-

Obniska, J., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. International Journal of Chemical Engineering and Applications. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry. [Link]

-

Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

Leung, S. C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology. [Link]

-

Singh, S., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical biology & drug design. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 180698-25-3 | 2-Methoxy-5-(piperazin-1-yl)phenol - Moldb [moldb.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. [Stability of N,N'-di(a-(1-naphthyl)propionyloxy-2-ethyl)piperazine. I. Velocity of hydrolysis in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. isaacpub.org [isaacpub.org]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. biomedres.us [biomedres.us]

An Examination of 2-Methoxy-5-piperazin-1-yl-phenol: A Research Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-piperazin-1-yl-phenol, identified by the CAS number 180698-25-3, is a chemical compound classified as an organic building block.[1] Its molecular structure, featuring a methoxy-substituted phenol ring linked to a piperazine moiety, suggests its potential utility as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and medicinal chemistry sectors. While publicly available data on its specific pharmacological properties and detailed experimental protocols are limited, this guide synthesizes the existing information from chemical suppliers and databases to provide a foundational understanding of this compound.

Core Chemical and Physical Properties

Based on information from various chemical suppliers, the fundamental properties of 2-Methoxy-5-piperazin-1-yl-phenol are summarized below. It is important to note that specific values may vary slightly between different commercial batches.

| Property | Value | Source(s) |

| CAS Number | 180698-25-3 | [1][2][3] |

| Molecular Formula | C11H16N2O2 | [1][2][3] |

| Molecular Weight | 208.26 g/mol | [1][3] |

| IUPAC Name | 2-methoxy-5-(piperazin-1-yl)phenol | [4] |

| Purity (Typical) | ≥98% | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)N2CCNCC2)O | [2][4] |

| InChI Key | JEITXSUTNDIBO-UHFFFAOYSA-N | [4] |

This data is compiled from publicly available information provided by chemical suppliers and databases. For lot-specific data, refer to the Certificate of Analysis provided by the supplier.

Structural and Chemical Identity

The chemical structure of 2-Methoxy-5-piperazin-1-yl-phenol is foundational to its potential applications. The molecule incorporates a phenol, a methoxy ether, and a piperazine ring, each contributing to its chemical reactivity and potential biological interactions.

Figure 1: Chemical structure of 2-Methoxy-5-piperazin-1-yl-phenol.

Synthesis and Characterization

Synthesis Pathway

Figure 2: A generalized potential synthesis workflow.

Causality in Experimental Choices:

-

Starting Materials: The choice of a halogenated precursor (e.g., a bromo- or chloro-substituted methoxyphenol) is common for nucleophilic aromatic substitution reactions, as halogens are good leaving groups.

-

Reaction Conditions: The use of a base is typically required to deprotonate the piperazine nitrogen, increasing its nucleophilicity. The choice of solvent would depend on the solubility of the reactants and the required reaction temperature.

-

Purification: Chromatographic methods are often employed to separate the desired product from unreacted starting materials and reaction byproducts. Recrystallization can be used for further purification if the product is a solid.

Analytical Characterization

While specific analytical data such as NMR, HPLC, and LC-MS spectra are not publicly available, chemical suppliers indicate that such data is collected to confirm the identity and purity of the compound.[1] Researchers purchasing this material should obtain the lot-specific Certificate of Analysis for detailed analytical results.

Potential Applications and Pharmacological Context

2-Methoxy-5-piperazin-1-yl-phenol is categorized as a research chemical and an organic building block.[1] This classification implies its primary use is as a starting material or intermediate in the synthesis of other compounds.

The piperazine moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets.[5] Specifically, derivatives of phenylpiperazine are known to exhibit activity at serotonin and dopamine receptors, suggesting potential applications in the development of therapeutics for neurological and psychiatric disorders.[5] For instance, related compounds like 1-(2-Methoxyphenyl)piperazine are recognized as members of the piperazine class.[6] However, it must be emphasized that no specific biological activity or pharmacological studies for 2-Methoxy-5-piperazin-1-yl-phenol itself have been reported in the available scientific literature. Its utility in drug discovery would be as a precursor to more complex molecules designed to target specific biological pathways.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Methoxy-5-piperazin-1-yl-phenol is not publicly available. However, based on the known hazards of related compounds such as piperazine and other phenylpiperazine derivatives, caution should be exercised when handling this chemical.

General Handling Precautions (Inferred from Related Compounds):

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[7][8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[9]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7][8]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[7]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[9]

It is imperative for researchers to consult the supplier-provided SDS for specific safety and handling information before use.

Conclusion and Future Outlook

2-Methoxy-5-piperazin-1-yl-phenol (CAS 180698-25-3) is a commercially available organic building block with potential for use in synthetic chemistry, particularly in the field of drug discovery. Its structure suggests it could serve as a valuable intermediate for creating novel compounds with potential activity at neurological targets. At present, there is a significant gap in the public scientific literature regarding its synthesis, characterization, biological activity, and safety profile. Future research and publications are needed to fully elucidate the properties and potential applications of this compound.

References

-

2-Methoxy-5-(piperazin-1-yl)phenol CAS No.: 180698-25-3. Moldb.

-

2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol. Smolecule.

-

2-METHOXY-5-PIPERAZIN-1-YL-PHENOL | 180698-25-3. Appchem.

-

2-Methoxy-5-piperazin-1-yl-phenol | CAS 180698-25-3. Santa Cruz Biotechnology.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Fisher Scientific.

-

2-methoxy-5-piperazin-1-yl-phenol (C11H16N2O2). PubChemLite.

-

1-(2-Methoxyphenyl)piperazine. PubChem.

Sources

- 1. 180698-25-3 | 2-Methoxy-5-(piperazin-1-yl)phenol - Moldb [moldb.com]

- 2. appchemical.com [appchemical.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 2-methoxy-5-piperazin-1-yl-phenol (C11H16N2O2) [pubchemlite.lcsb.uni.lu]

- 5. Buy 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol [smolecule.com]

- 6. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

Molecular weight and formula of 2-Methoxy-5-piperazin-1-yl-phenol

An In-depth Technical Guide to 2-Methoxy-5-piperazin-1-yl-phenol for Advanced Research

Authored by: A Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundational components in the development of novel therapeutics. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a quintessential example of such a "privileged scaffold".[1] Its unique physicochemical properties—including its ability to improve aqueous solubility and its versatile synthetic handles—have cemented its role in a vast array of marketed drugs.[1] This guide focuses on a specific and highly valuable derivative: 2-Methoxy-5-piperazin-1-yl-phenol .

This compound serves as a critical building block for synthesizing compound libraries targeting a range of biological systems. Piperazine derivatives have shown significant activity as ligands for serotonin and dopamine receptors, making them relevant for treating psychiatric disorders.[2][3] Furthermore, their structural motifs are integral to the design of agents targeting alpha1-adrenergic receptors and novel kinase inhibitors for oncology.[4][5] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its chemical properties, a proposed synthetic pathway, robust analytical methodologies, and its strategic application in pharmaceutical research.

Part 1: Core Molecular Identity and Physicochemical Properties

Accurate identification and characterization are the bedrock of any chemical research endeavor. 2-Methoxy-5-piperazin-1-yl-phenol is a distinct organic compound whose utility is defined by its precise molecular structure and resulting properties.

Chemical Formula and Molecular Weight

The fundamental identity of this compound is established by its atomic composition and mass. Multiple sources confirm its key identifiers.[6][7][8]

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆N₂O₂ | [6][7][8] |

| Molecular Weight | 208.26 g/mol | [6][8] |

| Monoisotopic Mass | 208.12119 Da | [9] |

| CAS Number | 180698-25-3 | [6][7][8] |

| SMILES | COC1=C(O)C=C(N2CCNCC2)C=C1 | [7][9] |

| InChI Key | JEITXSUTZNDIBO-UHFFFAOYSA-N | [9] |

Structural Features and Significance

The molecule's structure integrates three key functional groups, each contributing to its chemical reactivity and pharmacological potential:

-

Phenolic Hydroxyl (-OH): Provides a site for hydrogen bonding, acts as a potential antioxidant, and can be a key interaction point with biological targets. It can also be used as a synthetic handle for further derivatization, such as etherification.

-

Methoxy Group (-OCH₃): This group modulates the electronic properties of the aromatic ring and can influence the pKa of the adjacent phenolic hydroxyl. It also adds lipophilicity.

-

Piperazine Moiety: The secondary amine within the piperazine ring (at position 4) is a crucial site for nucleophilic reactions, allowing for the attachment of diverse side chains to explore structure-activity relationships (SAR). The basic nature of the piperazine nitrogens often improves the pharmacokinetic profile of drug candidates.[1]

Part 2: Synthesis and Purification Workflow

While commercial suppliers offer this compound, an understanding of its synthesis is crucial for custom modifications or scale-up operations. No direct, published synthesis was found for this specific molecule; therefore, a robust and logical pathway is proposed based on well-established organometallic and substitution reactions. The demethylation of related methoxy phenols is a common strategy in the synthesis of aryloxy phenols.[10]

Proposed Retrosynthetic Analysis

A logical approach involves a two-step process starting from a commercially available precursor, 1,4-dimethoxy-2-bromobenzene. The key transformations are a Buchwald-Hartwig amination to install the piperazine ring, followed by a selective demethylation to unmask the phenolic hydroxyl group.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize 2-Methoxy-5-piperazin-1-yl-phenol from 1,4-dimethoxy-2-bromobenzene.

Step 1: Buchwald-Hartwig Amination

-

Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient and standard method for forming aryl-nitrogen bonds, ideal for coupling piperazine to the aromatic ring.

-

Procedure:

-

To an oven-dried Schlenk flask, add 1,4-dimethoxy-2-bromobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with BINAP or a pre-catalyst like G3-XPhos).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-(2,5-dimethoxyphenyl)piperazine.

-

Step 2: Selective Demethylation

-

Rationale: Boron tribromide (BBr₃) is a classic and effective reagent for cleaving aryl methyl ethers.[10] By controlling the stoichiometry (using approximately 1.1 equivalents), it is possible to selectively cleave one of the two methoxy groups, with the one para to the electron-donating piperazine group being potentially more susceptible.

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.1 eq) in DCM dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.

-

Purification

The crude product should be purified using flash column chromatography on silica gel. A gradient elution system, such as DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine, is typically effective for purifying polar amines.

Synthesis and Purification Workflow Diagram

Caption: Proposed workflow for synthesis and purification.

Part 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is non-negotiable. A suite of analytical techniques should be employed. Commercial suppliers often provide documentation including NMR, HPLC, and LC-MS data for this compound.[6]

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the final compound.

-

Protocol:

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Prep: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile/Water.

-

-

Trustworthiness: The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram. A purity level of >98% is typically required for drug discovery applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of the compound.

-

Protocol:

-

Utilize the same HPLC method as described above.

-

Divert the column effluent to an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a single quadrupole or QTOF).

-

Ionization Mode: ESI positive.

-

Analysis: Scan for the protonated molecular ion [M+H]⁺. The expected m/z is approximately 209.13.[9]

-

-

Self-Validation: The observation of the correct mass at the retention time corresponding to the main peak in the UV chromatogram provides definitive confirmation of the product's identity.

Analytical Workflow Diagram

Caption: Relationship between the core scaffold and its applications.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. This compound is intended for research and development use only. [6][8]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety glasses or goggles approved under standards such as EN166(EU) or NIOSH (US). [11]* Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. [11]* Body Protection: Wear a standard laboratory coat.

Handling and Engineering Controls

-

Avoid contact with skin and eyes and avoid the formation of dust and aerosols. [11][12]* Use in a well-ventilated area, preferably in a chemical fume hood. [11]* Wash hands thoroughly after handling, before breaks, and at the end of the workday. [13]

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [11]* In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician. [11]* In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [11]* If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage

-

Keep container tightly closed in a dry, cool, and well-ventilated place. [12]

References

-

2-METHOXY-5-PIPERAZIN-1-YL-PHENOL | 180698-25-3. (n.d.). Appchem. Retrieved January 13, 2026, from [Link]

-

Safety Data Sheet: 4-(Piperazin-2-yl)phenol. (2025, September 17). Angene Chemical. Retrieved January 13, 2026, from [Link]

-

2-methoxy-5-piperazin-1-yl-phenol (C11H16N2O2). (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

-

Design, Synthesis and 5-HT1A Binding Affinity of Novel Adamantane Derivatives. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-b[2][6]enzoquinone hydrochloride. (2008). ResearchGate. Retrieved January 13, 2026, from [Link]

-

The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 13, 2026, from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved January 13, 2026, from [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). (2023). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor. (2004). Journal of Medicinal Chemistry. Retrieved January 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 180698-25-3 | 2-Methoxy-5-(piperazin-1-yl)phenol - Moldb [moldb.com]

- 7. appchemical.com [appchemical.com]

- 8. scbt.com [scbt.com]

- 9. PubChemLite - 2-methoxy-5-piperazin-1-yl-phenol (C11H16N2O2) [pubchemlite.lcsb.uni.lu]

- 10. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.fi [fishersci.fi]

- 13. file.bldpharm.com [file.bldpharm.com]

In-depth Technical Guide: 1H and 13C NMR Spectral Data for 2-Methoxy-5-piperazin-1-yl-phenol

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the pursuit of scientific accuracy and comprehensive data, we endeavor to provide in-depth technical guides grounded in verifiable spectral information. The following guide on the ¹H and ¹³C NMR spectral data of 2-Methoxy-5-piperazin-1-yl-phenol (CAS No. 180698-25-3) is structured to offer both foundational knowledge and practical insights for its application in research and development.

However, after an exhaustive search of publicly available scientific databases, spectral repositories, and peer-reviewed literature, we have been unable to locate the experimental ¹H and ¹³C NMR spectral data for 2-Methoxy-5-piperazin-1-yl-phenol. While the compound is commercially available from several suppliers, its detailed NMR characterization does not appear to be published in accessible resources.

In the spirit of scientific integrity, this guide will therefore proceed by presenting a detailed prediction of the ¹H and ¹³C NMR spectra for 2-Methoxy-5-piperazin-1-yl-phenol. This predictive analysis is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the analysis of substituent effects on aromatic and aliphatic systems. We will also provide a comprehensive overview of the experimental methodology that would be employed to acquire such data, ensuring this guide remains a valuable resource for those who may synthesize or acquire this compound for their own research.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Methoxy-5-piperazin-1-yl-phenol is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the piperazine ring. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

Molecular Structure with Proton Numbering:

Predicted Carbon Assignments for 2-Methoxy-5-piperazin-1-yl-phenol.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 140 - 145 |

| C-3 | 115 - 120 |

| C-4 | 110 - 115 |

| C-5 | 135 - 140 |

| C-6 | 105 - 110 |

| C-7 (OCH₃) | 55 - 60 |

| C-8, C-11 (Piperazine) | 50 - 55 |

| C-9, C-10 (Piperazine) | 45 - 50 |

Rationale for Predictions:

-

Aromatic Carbons (C-1 to C-6): The chemical shifts are predicted based on the substituent effects. The carbons bearing the oxygen atoms (C-1 and C-2) will be the most downfield. The other aromatic carbons will be influenced by the electron-donating nature of the substituents, leading to varied upfield shifts.

-

Methoxy Carbon (C-7): The carbon of the methoxy group is expected in its typical range.

-

Piperazine Carbons (C-8 to C-11): The carbons of the piperazine ring will appear as two distinct signals due to the different nitrogen environments. The carbons closer to the aromatic ring (C-8, C-11) will be slightly more deshielded than those adjacent to the secondary amine (C-9, C-10).

Experimental Protocol for NMR Data Acquisition

To obtain the actual ¹H and ¹³C NMR spectra for 2-Methoxy-5-piperazin-1-yl-phenol, the following experimental workflow would be employed.

Workflow for NMR Analysis:

Standard workflow for acquiring NMR spectra.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Methoxy-5-piperazin-1-yl-phenol.

-

Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Perform phase and baseline corrections to ensure accurate signal representation.

-

Reference the spectra using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both spectra to the corresponding atoms in the molecule, aided by knowledge of chemical shift ranges, coupling patterns, and potentially 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignments.

-

Conclusion and Future Outlook

While experimental ¹H and ¹³C NMR data for 2-Methoxy-5-piperazin-1-yl-phenol are not currently available in the public domain, the predicted spectra and the detailed experimental protocol provided in this guide offer a robust framework for researchers working with this compound. The acquisition and publication of this data would be a valuable contribution to the scientific community, aiding in quality control, reaction monitoring, and the structural elucidation of related novel compounds in drug discovery and development.

References

As this guide is based on predictive analysis and standard NMR methodologies, direct citations to experimental data for the target compound are not possible. The principles and data used for the predictions are based on foundational knowledge in NMR spectroscopy, for which the following are authoritative general references:

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

An In-Depth Technical Guide to 2-Methoxy-5-piperazin-1-yl-phenol: Structural Features, Potential Applications, and Research Methodologies

This technical guide offers a comprehensive overview of 2-Methoxy-5-piperazin-1-yl-phenol, a molecule of interest within the broader class of phenylpiperazine compounds. Given the limited direct research on this specific molecule, this document synthesizes available data on its core structure with established knowledge of closely related analogues to provide a predictive but scientifically grounded perspective for researchers, scientists, and drug development professionals. The insights herein are intended to facilitate hypothesis-driven research and highlight potential avenues for investigation.

Core Molecular Profile

2-Methoxy-5-piperazin-1-yl-phenol is a distinct organic compound characterized by a phenol ring substituted with both a methoxy and a piperazine group. This unique arrangement of functional groups suggests its potential for biological activity, particularly within the central nervous system, a common target for phenylpiperazine derivatives.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxy-5-piperazin-1-yl-phenol is presented in the table below. These data are foundational for any experimental work, influencing solubility, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 180698-25-3 | [4][5][6] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [4][5][6] |

| Molecular Weight | 208.26 g/mol | [4][5] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Purity | Typically available at ≥98% | [5] |

Chemical Structure

The chemical structure of 2-Methoxy-5-piperazin-1-yl-phenol is fundamental to its potential interactions with biological targets. The diagram below illustrates the key functional groups: a phenol, a methoxy ether, and a piperazine ring.

Caption: Chemical structure of 2-Methoxy-5-piperazin-1-yl-phenol.

Proposed Synthesis Pathway

A potential retrosynthetic analysis suggests that the target molecule could be assembled from a protected hydroquinone derivative and piperazine. The following diagram outlines a generalized forward synthesis.

Caption: Proposed generalized synthesis workflow.

The causality behind this proposed pathway lies in the well-established reactivity of phenols and the nucleophilic nature of the secondary amine in the piperazine ring. The activation step is crucial as it transforms the hydroxyl group into a better leaving group, facilitating the subsequent substitution reaction.

Predicted Mechanism of Action and Pharmacological Profile

The pharmacological effects of phenylpiperazine derivatives are often attributed to their interaction with monoamine neurotransmitter systems.[2] Specifically, many compounds in this class exhibit affinity for serotonin (5-HT) and dopamine (D) receptors.[1][7][8]

Anticipated Biological Targets

Based on the structural motifs present in 2-Methoxy-5-piperazin-1-yl-phenol, it is hypothesized that this compound may interact with:

-

Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): The arylpiperazine moiety is a classic pharmacophore for serotonin receptor ligands.[7][8]

-

Dopamine Receptors (e.g., D₂, D₃): Interaction with dopamine receptors is also a common feature of this compound class, often leading to antipsychotic or mood-modulating effects.[7][9][10]

The methoxy and hydroxyl substituents on the phenyl ring are expected to modulate the electronic properties and hydrogen bonding potential of the molecule, thereby influencing its binding affinity and selectivity for these receptors.

Potential Signaling Pathway Involvement

The interaction of a ligand like 2-Methoxy-5-piperazin-1-yl-phenol with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, would initiate a downstream signaling cascade. The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by this compound.

Caption: Generalized GPCR signaling pathway.

Experimental Protocol: Radioligand Receptor Binding Assay

To empirically determine the affinity of 2-Methoxy-5-piperazin-1-yl-phenol for its predicted targets, a competitive radioligand binding assay is the gold standard.[11] This protocol provides a self-validating system for quantifying the interaction between a test compound and a specific receptor.

Objective

To determine the binding affinity (Ki) of 2-Methoxy-5-piperazin-1-yl-phenol for a specific serotonin or dopamine receptor subtype.

Materials

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A)[8]

-

2-Methoxy-5-piperazin-1-yl-phenol (test compound)

-

Non-labeled competing ligand (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[12]

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare serial dilutions of 2-Methoxy-5-piperazin-1-yl-phenol in assay buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Prepare the radioligand solution at a fixed concentration (typically at or below its Kd value).

-

Prepare the cell membrane suspension in ice-cold assay buffer to a predetermined protein concentration.[12]

-

-

Assay Setup (in triplicate):

-

To each well of a 96-well plate, add:

-

50 µL of assay buffer (for total binding) OR 50 µL of non-labeled competing ligand (for non-specific binding) OR 50 µL of the test compound dilution.

-

50 µL of the radioligand solution.

-

150 µL of the cell membrane suspension.[12]

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[12] Gentle agitation may be required.

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[12]

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

The following workflow diagram illustrates the key steps of this experimental protocol.

Caption: Radioligand Receptor Binding Assay Workflow.

Potential Applications and Safety Considerations

Research and Therapeutic Potential

Given the propensity of phenylpiperazine derivatives to interact with key neurotransmitter receptors, 2-Methoxy-5-piperazin-1-yl-phenol could serve as:

-

A research tool: To probe the structure-activity relationships of serotonin and dopamine receptor ligands.[1]

-

A lead compound: For the development of novel therapeutics for psychiatric and neurological disorders such as anxiety, depression, or schizophrenia.[1][2]

Safety and Toxicity Profile (Predictive)

The safety profile of 2-Methoxy-5-piperazin-1-yl-phenol has not been specifically determined. However, based on data for other phenylpiperazines, the following should be considered:

| Consideration | Associated Risk | Source (for related compounds) |

| Acute Toxicity | May be toxic if swallowed or in contact with skin. | [13][14][15][16] |

| Skin and Eye Irritation | May cause severe skin burns and eye damage. | [13][14][15][16] |

| Handling Precautions | Use of personal protective equipment (gloves, goggles, lab coat) is essential. Handle in a well-ventilated area. | [15][16] |

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before handling this compound.

Conclusion